1,3-dihydroxy-5-methyl-9H-xanthen-9-one
Description
Significance of Xanthones as Natural Product Scaffolds in Chemical Biology
Xanthones, characterized by a tricyclic dibenzo-γ-pyrone scaffold, represent a significant class of oxygenated heterocyclic compounds. nih.gov Found in a variety of natural sources including higher plants, fungi, and lichens, they have garnered substantial interest in medicinal chemistry and chemical biology. mdpi.comresearchgate.net The structural diversity of xanthones, arising from different oxygenation, prenylation, and glycosylation patterns, allows them to interact with a wide array of biological targets. nih.govmdpi.comresearchgate.net This versatility makes the xanthone (B1684191) nucleus a privileged scaffold in the development of new therapeutic agents. Their unique chemical architecture has been the basis for identifying lead molecules for potential drug candidates. mdpi.com
Overview of Documented Biological Activities of Xanthonoids
The xanthone class of compounds exhibits a remarkable spectrum of biological and pharmacological activities. frontiersin.org Extensive research has documented their potential as antioxidant, antimicrobial, antifungal, anti-inflammatory, and anticancer agents. mdpi.comfrontiersin.org Specific activities reported in the literature include antidiabetic, antithrombotic, anti-HIV, and neuroprotective effects. mdpi.comresearchgate.net For instance, certain xanthone derivatives have shown potent cytotoxic effects against various cancer cell lines at nanomolar concentrations. frontiersin.org The biological activity is often dependent on the nature and position of substituents on the core xanthone structure, with hydroxyl and prenyl groups frequently playing a key role. nih.govmdpi.com
| Documented Biological Activity of Xanthonoids |
| Anticancer / Antitumor |
| Antibacterial |
| Antifungal |
| Antioxidant |
| Anti-inflammatory |
| Antidiabetic |
| Antithrombotic |
| Anti-HIV |
| Antimalarial |
| Neuroprotective (Anti-Alzheimer) |
| Cardioprotective |
| Antiviral |
Current Research Landscape and Gaps for 1,3-dihydroxy-5-methyl-9H-xanthen-9-one
Despite the extensive investigation into the xanthone family, research specifically focused on this compound is notably limited. The compound is chemically defined, with established identifiers and properties.
| Property | Value |
| CAS Number | 50493-39-5 |
| Molecular Formula | C14H10O4 |
| Molecular Weight | 242.23 g/mol |
| Melting Point | 280 °C |
A synthetic route for this compound, starting from Phloroglucinol (B13840) and 3-Methylsalicylic acid, has been described. chemicalbook.com However, a thorough review of scientific literature reveals a significant gap in the understanding of its biological profile. There are no comprehensive studies detailing its potential efficacy in any of the therapeutic areas where other xanthones have shown promise. This lack of data means its potential as an antioxidant, anticancer, or antimicrobial agent remains unexplored and uncharacterized.
Objectives and Scope for Comprehensive Investigation of the Xanthonoid
Given the well-documented biological importance of the xanthone scaffold and the clear research gap for this compound, a comprehensive investigation is warranted. The primary objective of future research should be to synthesize and biologically characterize this specific compound.
The scope of such an investigation should include:
Synthesis and Purification: Utilization of established synthetic methods to produce a pure sample of the compound for biological testing. chemicalbook.com
In Vitro Biological Screening: A broad-based screening to assess its activity across multiple domains, including:
Anticancer Activity: Evaluating cytotoxicity against a panel of human cancer cell lines.
Antimicrobial Activity: Testing its efficacy against a range of pathogenic bacteria and fungi.
Antioxidant Activity: Quantifying its radical-scavenging and antioxidant capabilities through standard assays.
Enzyme Inhibition Assays: Investigating its potential to inhibit key enzymes related to inflammation (e.g., COX-2) or neurodegenerative diseases (e.g., cholinesterases), based on activities seen in other xanthones. researchgate.net
Structure-Activity Relationship (SAR) Studies: Comparing its activity profile with structurally similar xanthones to understand the contribution of the 5-methyl group to its biological function.
Such a systematic investigation would bridge the current knowledge gap and determine if this compound is a valuable lead compound for further therapeutic development.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroxy-5-methylxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7-3-2-4-9-13(17)12-10(16)5-8(15)6-11(12)18-14(7)9/h2-6,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDRUAUZUPZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C=C(C=C3O2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Natural Occurrence and Advanced Isolation Methodologies for 1,3 Dihydroxy 5 Methyl 9h Xanthen 9 One
Identification of Novel Natural Sources and Distribution Patterns (e.g., Plants, Fungi, Microorganisms)
Xanthones are widely distributed throughout the natural world, with a significant number of these compounds having been isolated from higher plants, fungi, and lichens. While the specific natural source of 1,3-dihydroxy-5-methyl-9H-xanthen-9-one is not extensively documented in publicly available scientific literature, the distribution of structurally similar xanthones can provide valuable clues for targeted screening of potential producers.
Plants remain the most prolific source of xanthones, with prominent families including the Gentianaceae, Clusiaceae, and Polygalaceae. For instance, a closely related compound, 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one, has been identified in Hypericum japonicum and Canscora alata. This suggests that genera within the Hypericaceae and Gentianaceae families could be promising candidates for the presence of this compound.
Fungi, particularly species of the genera Aspergillus and Penicillium, are also known to produce a variety of xanthones. jk-sci.com Similarly, lichens, which are a symbiotic association of a fungus and an alga or cyanobacterium, are another significant source of these compounds. The investigation of novel endophytic fungi and underexplored lichen species could, therefore, unveil new sources of this specific xanthone (B1684191).
The distribution of xanthones within a producing organism can be tissue-specific. In plants, they are often found in the roots, heartwood, and leaves. Environmental factors and the developmental stage of the organism can also influence the accumulation and diversity of these secondary metabolites. Future research aimed at identifying the natural occurrence of this compound would benefit from a chemotaxonomic approach, focusing on families and genera known for xanthone production.
Optimized Extraction and Fractionation Protocols for Complex Natural Matrices
The effective isolation of this compound from a natural source is contingent upon the development of optimized extraction and fractionation protocols. The choice of method depends on the physicochemical properties of the target compound and the nature of the biological matrix.
Several conventional and modern extraction techniques have been successfully employed for the extraction of xanthones from plant materials. mdpi.com These include:
Maceration: A simple and widely used technique involving the soaking of the plant material in a solvent for an extended period.
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration.
Ultrasonic-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. mdpi.com
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to a rapid and efficient extraction process. nih.govmdpi.com
The selection of the extraction solvent is critical. Due to the phenolic nature of this compound, polar solvents such as methanol (B129727), ethanol, and acetone (B3395972), or their aqueous mixtures, are generally effective. Optimization of extraction parameters, including solvent-to-solid ratio, temperature, and extraction time, is crucial for maximizing the yield of the target compound.
Following extraction, the crude extract is typically subjected to a fractionation process to separate compounds based on their polarity. Liquid-liquid partitioning is a common first step, where the extract is sequentially partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and butanol). This yields fractions enriched with compounds of a specific polarity range, simplifying the subsequent purification steps.
| Extraction Technique | Principle | Typical Solvents | Advantages | Disadvantages |
|---|---|---|---|---|
| Maceration | Soaking of plant material in a solvent. | Methanol, Ethanol, Acetone | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Methanol, Ethanol, Hexane | More efficient than maceration | Requires heat, potential for thermal degradation |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to enhance extraction. | Ethanol, Methanol-water mixtures | Reduced extraction time and solvent consumption | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating. | Ethanol, Methanol | Fast, efficient, reduced solvent use | Requires microwave-transparent vessels |
Advanced Chromatographic Techniques for High-Purity Isolation
The isolation of this compound in high purity from complex fractions necessitates the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Countercurrent Chromatography (CCC) are particularly well-suited for this purpose. researchgate.net
HPLC is a powerful tool for both the analytical quantification and preparative isolation of xanthones. A typical HPLC method for the separation of xanthones involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, often with the addition of an acid (e.g., acetic acid or formic acid) to improve peak shape.
Method development for the isolation of this compound would involve the optimization of several parameters:
Column: A C18 column is a common choice, but other stationary phases can be explored for different selectivity.
Mobile Phase: A gradient elution starting with a higher proportion of water and gradually increasing the organic solvent (e.g., methanol or acetonitrile) content is often employed to resolve complex mixtures.
Flow Rate: Adjusting the flow rate can impact resolution and analysis time.
Detection: A Diode Array Detector (DAD) is highly advantageous as it provides UV spectra for each peak, aiding in the identification of xanthones which typically exhibit characteristic UV absorption profiles.
A validated HPLC method can then be scaled up for preparative isolation to obtain the pure compound for structural elucidation and biological assays. acs.org
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible adsorption and sample degradation. This makes it particularly suitable for the preparative isolation of natural products. High-Speed Countercurrent Chromatography (HSCCC) is a widely used form of CCC. ichem.md
The key to a successful CCC separation is the selection of an appropriate biphasic solvent system. The partition coefficient (K) of the target compound in the chosen solvent system should ideally be between 0.5 and 2.0. A series of solvent systems, often based on hexane-ethyl acetate-methanol-water (HEMWat) or chloroform-methanol-water, are systematically evaluated to find the optimal conditions for the separation of this compound.
The advantages of CCC for the isolation of this compound include high sample loading capacity, high recovery of the sample, and the ability to resolve closely related compounds that may be difficult to separate by HPLC. researchgate.netnih.gov
| Technique | Stationary Phase | Mobile Phase | Key Principle | Application for Target Compound |
|---|---|---|---|---|
| HPLC | Solid (e.g., C18 silica) | Liquid (e.g., Water/Methanol) | Partitioning between a liquid mobile phase and a solid stationary phase. | Analytical quantification and high-purity preparative isolation. |
| CCC/HSCCC | Liquid | Liquid | Partitioning between two immiscible liquid phases. | Preparative-scale isolation with high sample recovery, ideal for complex extracts. |
Spectroscopic and Spectrometric Techniques for Structural Elucidation of Natural Isolates
Once this compound has been isolated in a pure form, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques, with Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy playing a pivotal role.
2D-NMR experiments provide detailed information about the connectivity of atoms within a molecule. For a compound like this compound, the following 2D-NMR experiments would be crucial for its structural elucidation:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is used to identify adjacent protons in the aromatic rings of the xanthone scaffold. For the target molecule, COSY would show correlations between the protons on the same aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of the chemical shifts of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful experiment that reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). This is instrumental in connecting the different fragments of the molecule. For this compound, HMBC would show correlations from the methyl protons to the carbons of the aromatic ring, and from the aromatic protons to the carbonyl carbon, thus confirming the substitution pattern.
The structural elucidation of a closely related compound, 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one, isolated from Vismia baccifera, provides a template for the expected NMR data. beilstein-archives.org In this case, 2D-NMR experiments were essential for assigning all the proton and carbon signals and confirming the positions of the hydroxyl, methoxy (B1213986), and methyl groups on the xanthone core. beilstein-archives.org A similar approach would be applied to confirm the structure of this compound.
| 2D-NMR Experiment | Type of Correlation | Information Gained for Target Compound |
|---|---|---|
| COSY | ¹H-¹H | Identifies proton spin systems within the aromatic rings. |
| HSQC | ¹H-¹³C (one-bond) | Assigns the carbon signals for all protonated carbons. |
| HMBC | ¹H-¹³C (multiple-bond) | Confirms the connectivity between different parts of the molecule, including the positions of the hydroxyl and methyl groups. |
Similarly, precise High-Resolution Mass Spectrometry (HRMS) data for the molecular formula confirmation of this compound could not be located. This includes the experimental mass-to-charge ratio (m/z) values that are crucial for unequivocally confirming its elemental composition.
General information indicates that xanthones are commonly isolated from various families of higher plants, as well as from fungi and lichens. The methodologies for their isolation typically involve solvent extraction of the source material, followed by various chromatographic techniques to separate and purify the individual compounds. HRMS is a standard analytical technique used to determine the precise mass and elemental formula of these isolated natural products.
However, without specific research findings on this compound, a detailed and scientifically accurate article that adheres to the user's requested outline cannot be generated at this time.
Chemical Synthesis and Strategic Derivatization of 1,3 Dihydroxy 5 Methyl 9h Xanthen 9 One
Development of Total Synthesis Strategies for the 9H-Xanthen-9-one Core
The construction of the tricyclic xanthone (B1684191) framework is a central challenge in the synthesis of 1,3-dihydroxy-5-methyl-9H-xanthen-9-one. Several strategies have been developed, primarily revolving around the formation of key carbon-carbon and carbon-oxygen bonds to assemble the final ring system.
Retrosynthetic Analysis and Key Intermediate Synthesis
A logical retrosynthetic approach to this compound involves disconnecting the structure at the ether and carbonyl linkages of the central pyrone ring. The most common and direct strategies identify a substituted o-hydroxybenzoic acid and a substituted phenol (B47542) as the key precursors.
For the target molecule, this analysis leads to two primary synthons: a nucleophilic phenol component that provides the 1,3-dihydroxy substitution pattern (A-ring) and an electrophilic benzoic acid derivative that provides the 5-methyl substitution (B-ring).
Key Intermediates :
Phloroglucinol (B13840) (1,3,5-trihydroxybenzene) : This highly activated phenol is the ideal starting material for the A-ring, providing the required 1,3-dihydroxy pattern.
3-Methylsalicylic acid (2-hydroxy-3-methylbenzoic acid) : This substituted salicylic (B10762653) acid serves as the precursor for the B-ring, incorporating the methyl group at the desired position.
The synthesis of these intermediates is well-established. Phloroglucinol is commercially available and can be synthesized from trinitrotoluene or via the acetone (B3395972) dicarboxylic acid route. 3-Methylsalicylic acid can be prepared through the Kolbe-Schmitt carboxylation of o-cresol.
Methodologies for Regioselective Ring Closure and Cyclization
The key step in the synthesis is the regioselective condensation of the chosen intermediates followed by cyclization to form the dibenzo-γ-pyrone core. The primary method for achieving this is a one-pot acylation-cyclization reaction.
The reaction proceeds via a Friedel-Crafts acylation mechanism. The hydroxyl group of 3-methylsalicylic acid is activated by a Lewis acid catalyst, forming an acylium ion intermediate. The highly nucleophilic phloroglucinol then attacks the acylium ion. Due to the directing effects of the hydroxyl groups on the phloroglucinol ring, acylation occurs regioselectively at one of the ortho positions, leading to the formation of a 2,2',4',6'-tetrahydroxy-3-methylbenzophenone intermediate.
Under the reaction conditions, this benzophenone (B1666685) intermediate, which possesses a hydroxyl group ortho to the newly formed carbonyl bridge, undergoes an intramolecular nucleophilic attack. The hydroxyl group attacks the carbonyl carbon, followed by dehydration (cyclodehydration) to yield the final 9H-xanthen-9-one ring system. The regioselectivity is thus controlled by the inherent reactivity of the starting materials.
Comparative Analysis of Synthetic Routes (e.g., Grover, Shah, and Shah (GSS) Modifications, Diarylether Cyclizations)
Several classical methods exist for the synthesis of the xanthone scaffold. A comparative analysis highlights the advantages and limitations of each approach for synthesizing polyhydroxylated xanthones like the target compound. semanticscholar.orgnih.gov
| Synthetic Route | Description | Advantages | Disadvantages |
| Grover, Shah, and Shah (GSS) Reaction | A one-pot condensation of a phenol with an o-hydroxybenzoic acid using a mixture of zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃) as the condensing agent. instras.comresearchgate.net | - Single-step procedure.- Readily available starting materials. | - Often requires harsh conditions.- Yields can be moderate.- The ZnCl₂/POCl₃ mixture can be difficult to handle. |
| GSS Modification (Eaton's Reagent) | A modification of the GSS reaction that uses Eaton's reagent (a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid) as the catalyst and solvent. up.ptresearchgate.net | - Higher yields (often >90%). up.pt- Milder reaction conditions.- Cleaner reactions with fewer byproducts.- Excellent condensing agent for polyhydroxylated systems. up.ptresearchgate.net | - Eaton's reagent is highly corrosive and viscous. |
| Diarylether Cyclizations | A two-step process involving an initial Ullmann condensation to form a 2-aryloxybenzoic acid (a diarylether), followed by an intramolecular electrophilic cycloacylation using a strong acid (e.g., H₂SO₄, PPA) to close the pyrone ring. up.pt | - Good control over regiochemistry.- Useful for less-activated phenols. | - Multi-step process.- Harsh conditions are often required for the cyclization step.- Use of copper catalysts in the Ullmann condensation can be a drawback. |
| Benzophenone Intermediate Route | Involves a Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone (B146640) intermediate, which is then isolated and cyclized via dehydration to form the xanthone. up.pt | - Allows for the isolation and purification of the intermediate.- Can provide good overall yields. | - Requires two distinct steps.- The cyclodehydration step can require high temperatures or strong acids. |
For the synthesis of this compound from phloroglucinol and 3-methylsalicylic acid, the modified Grover, Shah, and Shah reaction using Eaton's reagent is generally the most efficient and high-yielding method. up.ptresearchgate.net
Chemo- and Regioselective Functionalization of this compound
Once the xanthone core is synthesized, its strategic derivatization allows for the fine-tuning of its properties. The presence of two hydroxyl groups with different chemical environments and an electron-rich aromatic system offers multiple sites for selective functionalization.
Selective Modification of Hydroxyl Groups (e.g., Alkylation, Acylation)
The two hydroxyl groups at the C1 and C3 positions exhibit different reactivity. The C1 hydroxyl group is peri to the carbonyl at C9, forming a strong intramolecular hydrogen bond. This interaction increases the acidity of the C1-OH proton but reduces its nucleophilicity. In contrast, the C3 hydroxyl group behaves as a more typical phenol. This difference can be exploited for regioselective reactions.
Selective Alkylation : O-alkylation, such as methylation or prenylation, can often be directed to the more nucleophilic C3 hydroxyl group under carefully controlled conditions (e.g., using a mild base and the appropriate alkylating agent). utar.edu.my Forcing conditions may lead to di-alkylation.
Selective Acylation : Acylation reactions, such as acetylation, can similarly be performed selectively. The C3-OH is generally more reactive towards acylation under basic or neutral conditions. Enzymatic acylation has also been shown to be highly selective for specific types of hydroxyl groups in complex molecules, offering a green chemistry approach to regioselective modification. frontiersin.org
Introduction of Diverse Pharmacophores and Heteroatomic Substituents
The xanthone scaffold is electron-rich due to the activating effects of the ether oxygen and the two hydroxyl groups, making it susceptible to electrophilic aromatic substitution. The positions ortho and para to the activating groups are the most reactive. In the case of this compound, the C2 and C4 positions are highly activated and are the primary sites for electrophilic attack.
Recent studies have demonstrated the feasibility of direct C-H functionalization on the 1,3-dihydroxyxanthone core. researchgate.net For instance, cross-dehydrogenative coupling with electron-deficient azines (such as 1,2,4-triazines) has been shown to proceed selectively at the C2 and C4 positions, providing a direct method for introducing nitrogen-containing heteroaromatic systems. researchgate.net This methodology opens a pathway to novel derivatives by forming new C-C bonds without prior functionalization.
Other standard electrophilic substitution reactions, such as nitration, halogenation, and formylation, would also be expected to occur at the C2 and C4 positions, providing handles for the subsequent introduction of a wide variety of pharmacophores and functional groups.
Strategies for Methyl Group Functionalization
The methyl group at the C-5 position of the this compound scaffold represents a key site for strategic derivatization. Its benzylic nature makes it amenable to a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework. These modifications can be pivotal for modulating the compound's physicochemical properties and biological activities. Key strategies for the functionalization of this methyl group include oxidation, halogenation, and subsequent nucleophilic substitution.
Oxidation: The benzylic methyl group can be oxidized to introduce oxygen-containing functionalities, primarily aldehydes and carboxylic acids. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents can selectively convert the methyl group to a formyl group (carboxaldehyde), creating a valuable synthetic handle for further reactions such as reductive amination or Wittig reactions. More potent oxidizing agents can achieve complete oxidation to a carboxylic acid. This transformation is significant as it introduces a highly versatile functional group that can be converted into esters, amides, or other acid derivatives, enabling the synthesis of a diverse library of compounds. mdpi.com
Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can be employed to introduce a halogen atom onto the methyl group, forming a halomethyl derivative (e.g., 5-(bromomethyl)-1,3-dihydroxy-9H-xanthen-9-one). This benzylic halide is a highly reactive intermediate, susceptible to nucleophilic substitution reactions. This two-step sequence (halogenation followed by substitution) provides a powerful platform for introducing a wide array of functional groups, including amines, azides, ethers, and thioethers, thereby enabling extensive structural diversification.
The table below outlines potential functionalization strategies for the C-5 methyl group.
| Transformation | Reagents and Conditions | Product Functional Group |
| Oxidation to Aldehyde | Mild oxidizing agents (e.g., SeO₂, MnO₂) | -CHO |
| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | -COOH |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl₄ | -CH₂Br |
| Nucleophilic Substitution | R-OH / Base (after halogenation) | -CH₂OR (Ether) |
| Nucleophilic Substitution | R-NH₂ (after halogenation) | -CH₂NHR (Amine) |
| Nucleophilic Substitution | NaN₃ (after halogenation) | -CH₂N₃ (Azide) |
This interactive table summarizes key synthetic transformations for the methyl group.
Exploration of Green Chemistry Principles in Xanthonoid Synthesis
The synthesis of xanthones, including this compound, has traditionally relied on methods that often involve harsh conditions and stoichiometric reagents. nih.gov Modern synthetic chemistry, however, increasingly emphasizes the incorporation of green chemistry principles to enhance sustainability, reduce environmental impact, and improve efficiency. Key areas of focus include the use of catalytic methods, solvent-free conditions, and the optimization of atom economy.
A significant advancement in green xanthone synthesis is the shift from stoichiometric reagents to catalytic processes. mdpi.com Catalysis offers higher efficiency, greater selectivity, and the ability to reduce waste by using small amounts of a catalyst that can be recycled and reused. researchgate.net Both homogeneous and heterogeneous catalysts have been explored for xanthone synthesis.
Homogeneous and Heterogeneous Catalysis: Transition metals like copper and iron have been employed in catalytic systems for the synthesis of xanthones, often through condensation reactions of aryl aldehydes with phenol derivatives. researchgate.net For instance, copper-catalyzed intramolecular electrophilic aromatic substitution-oxidation processes allow for the construction of the xanthone core using air as a sustainable oxidant. nih.gov Heterogeneous catalysts, such as magnetically separable nanoparticles (e.g., nano-CuFe₂O₄), are particularly advantageous from a green chemistry perspective. researchgate.net Their high surface area enhances catalytic activity, and their magnetic nature facilitates easy recovery and reuse, minimizing catalyst loss and simplifying product purification. mdpi.comnih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and environmentally benign tool for organic synthesis. mdpi.com Metal-free photocatalytic methods, using organic dyes like riboflavin (B1680620) tetraacetate, can promote the oxidation of 9H-xanthenes to xanthones using molecular oxygen as the ultimate oxidant under neutral conditions. mdpi.com This approach avoids the use of metal-containing catalysts or stoichiometric chemical oxidants, aligning perfectly with green chemistry goals. mdpi.com
The following table compares various catalytic methods used in xanthone synthesis.
| Catalytic System | Catalyst Type | Key Advantages | Typical Solvents |
| Copper (Cu) Catalysis | Homogeneous/Heterogeneous | High efficiency, use of air as oxidant | DMF, CH₃CN |
| Iron (Fe) Catalysis | Heterogeneous (nanoparticles) | Low toxicity, magnetic recovery | Toluene |
| Photocatalysis (Metal-Free) | Homogeneous (Organic Dye) | Uses visible light and O₂, avoids metals | Acetonitrile |
| Palladium (Pd) Catalysis | Homogeneous | High yields in cross-coupling | DMF |
This interactive table provides a comparative overview of different catalytic approaches.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govkhanacademy.org Reactions with high atom economy are inherently "greener" as they generate minimal waste.
Designing Atom-Economical Reactions: Prioritizing addition and cycloaddition reactions over substitution and elimination reactions that generate stoichiometric byproducts.
Minimizing Solvent Use: Employing solvent-free reaction conditions or choosing greener, recyclable solvents. Traditional solvents like DMF (N,N-dimethylformamide) are effective but raise environmental and safety concerns. researchgate.net
Reducing Purification Steps: Developing highly selective reactions that minimize the formation of side products, thereby reducing the need for extensive chromatographic purification, which consumes large volumes of solvents.
Using Renewable Feedstocks: Exploring biosynthetic pathways and chemoenzymatic strategies to produce xanthone precursors from renewable resources.
By integrating these principles, the chemical synthesis of this compound and other valuable xanthonoids can be made more efficient, cost-effective, and environmentally responsible. nih.gov
In Vitro and Preclinical Biological Activities and Molecular Mechanisms of 1,3 Dihydroxy 5 Methyl 9h Xanthen 9 One
Antioxidant and Free Radical Scavenging Capabilities
Xanthones, a class of oxygen-containing heterocyclic compounds, are recognized for a range of pharmacological activities, including antioxidant properties. The antioxidant potential of these compounds is often attributed to the arrangement of hydroxyl groups on their core structure, which enables them to donate a hydrogen atom to stabilize free radicals.
Mechanisms of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Modulation
External factors such as solar radiation and pollutants can lead to an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com These highly reactive molecules can cause oxidative damage to cellular components, contributing to inflammation and aging. mdpi.com Xanthone (B1684191) derivatives, including 1,3-dihydroxy-5-methyl-9H-xanthen-9-one, are investigated for their ability to modulate these reactive species. The hydroxyl groups present in their structure are key to their powerful antioxidant activity. mdpi.comresearchgate.net By neutralizing ROS and RNS, these compounds can help mitigate the cellular damage they cause.
Direct Free Radical Scavenging (e.g., DPPH, ABTS assays)
The direct free radical scavenging activity of xanthone derivatives is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. nih.govsphinxsai.com In the DPPH assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov A lower IC50 value, which represents the concentration required to scavenge 50% of the radicals, indicates a stronger antioxidant capacity. nih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. sphinxsai.com
Research on various xanthone derivatives has demonstrated their efficacy in these assays. For instance, mangiferin (B1668620), a xanthone with a structure related to this compound, showed strong antioxidant activity in a DPPH assay with an EC50 of 13.74 µM, indicating its potent free radical scavenging capabilities. researchgate.net The free hydroxyl groups are considered essential for this antioxidant activity. researchgate.net
Interactive Data Table: DPPH Radical Scavenging Activity of Selected Xanthone Derivatives
| Compound | Assay | Result (IC50/EC50) | Reference |
| Mangiferin | DPPH | 13.74 µM (EC50) | researchgate.net |
Note: EC50 is the effective concentration required to achieve 50% of the maximal response.
Mitochondrial Antioxidant Activity in Cellular Models
Mitochondria are primary sites of ROS production within cells, making them particularly vulnerable to oxidative stress. mdpi.comscienceopen.com Mitochondria-targeted antioxidants are therefore of significant interest for protecting against cellular damage. scienceopen.comnih.gov The lipophilic nature of some antioxidant compounds allows them to penetrate mitochondrial membranes and exert their protective effects directly at the source of ROS generation. scienceopen.com
Studies on related xanthone compounds have shown promising mitochondrial antioxidant activity. For example, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) was found to mitigate rotenone-induced oxidative stress in macrophages by up to 40%, demonstrating its potential to protect mitochondria from oxidative damage. mdpi.com This protection is crucial for maintaining cellular health and function. mdpi.com
Antimicrobial Efficacy and Underlying Mechanisms of Action
Xanthone derivatives have been investigated for their potential as antimicrobial agents against a variety of pathogens. Their chemical structure allows for a range of substitutions, which can influence their biological activity. nih.gov
Antibacterial Spectrum and Modes of Action (e.g., Cell Wall/Membrane Disruption, Enzyme Inhibition)
A number of plant-derived xanthones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, α-mangostin has shown a rapid bactericidal effect against various pathogenic Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 0.5–1 μg/ml. nih.gov Its mechanism of action is believed to involve the disruption of the bacterial cytoplasmic membrane. nih.gov
Other xanthones, such as 1,5-dihydroxy-6,7-dimethoxyxanthone (B8255228) and 1,3,6-trihydroxy-7-methoxyxanthone, have shown activity against Staphylococcus epidermidis, Bacillus cereus, and Salmonella Typhimurium. nih.gov While the precise mechanisms for many xanthone derivatives are still under investigation, potential modes of action include disruption of the cell wall or membrane and inhibition of essential bacterial enzymes. researchgate.net
Interactive Data Table: Antibacterial Activity of Selected Xanthone Derivatives
| Compound | Bacteria | MIC (μg/ml) | Reference |
| α-mangostin | S. aureus / MRSA | 0.5 - 1 | nih.gov |
| 1,5-dihydroxy-6,7-dimethoxyxanthone | S. epidermidis | 16 | nih.gov |
| 1,5-dihydroxy-6,7-dimethoxyxanthone | Bacillus cereus | 16 | nih.gov |
| 1,3,6-trihydroxy-7-methoxyxanthone | Salmonella Typhimurium | 4 | nih.gov |
Note: MIC is the minimum inhibitory concentration.
Antifungal Properties and Inhibition of Pathogen Virulence Factors (e.g., Germ Tube Formation, Biofilm Formation)
Certain natural compounds have shown efficacy in combating fungal infections, including those caused by Candida species. researchgate.net A key aspect of Candida albicans pathogenicity is its ability to switch from a yeast to a hyphal form (germ tube formation) and to develop biofilms, which are communities of microorganisms encased in a protective matrix. nih.govmdpi.com These biofilms are notoriously resistant to antifungal agents. mdpi.com
Compounds that can inhibit these virulence factors are of great interest. For instance, some chromone (B188151) derivatives, which are structurally related to xanthones, have been shown to significantly inhibit germ tube formation and biofilm development in C. albicans. researchgate.net Studies on flavonoids, another class of natural compounds, have also demonstrated that certain derivatives can dramatically inhibit cell aggregation and germ tube/hyphae formation. nih.gov These compounds often work by downregulating genes associated with filamentation and biofilm formation. researchgate.netnih.gov
Antiviral Potentials and Viral Replication Inhibition in Cellular Assays
While direct studies on this compound are not extensively detailed in the available literature, research on closely related hydroxy-xanthone derivatives provides strong evidence for their potential as antiviral agents. Xanthones, characterized by a 9H-xanthen-9-one scaffold, are recognized for a wide range of biological activities modulated by different substitutions on their core structure. nih.govnih.gov
A study investigating synthetic hydroxy-xanthones against the human coronavirus OC43 demonstrated that these compounds show promising biological activity. nih.gov In BHK-21 cell lines, treatment with various xanthone derivatives resulted in a significant reduction in viral infectivity, with a log10 reduction ranging from 1.95 to 2.79 compared to the control. nih.gov Notably, the addition of functional groups to the xanthone core, such as hydroxyl and methyl groups, generally increases the biological activity. nih.gov For instance, 1,3-dihydroxy-7-methylxanthone showed the highest antiviral activity in one panel of tested compounds. nih.gov This suggests that the methyl substitution, which increases lipophilicity, may improve receptor binding and enhance antiviral efficacy. nih.gov
The mechanism of action for some antiviral compounds involves the inhibition of viral genome replication. mdpi.com For example, certain derivatives have been shown to suppress viral RNA replication/transcription in cell-based reporter assays, indicating that they act at the viral genome replication step. mdpi.com This inhibitory action on viral polymerase activity is a key target for developing new antiviral therapies. mdpi.com
Antimalarial Activity against Plasmodium falciparum and Mitochondrial Targeting
The 9H-xanthen-9-one scaffold is a known pharmacophore for antimalarial activity. Various derivatives have been synthesized and tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Studies have shown that xanthone derivatives can be active against both chloroquine-susceptible and chloroquine-resistant strains of the parasite. nih.gov
Some 9H-xanthene derivatives have been designed as chemosensitizers to reverse chloroquine (B1663885) resistance in P. falciparum. These compounds, which often feature a hydrophobic tricyclic xanthone moiety and an aminoalkyl side chain, can increase the accumulation of chloroquine in resistant parasite strains. nih.govresearchgate.net While the specific activity of this compound has not been detailed, the general class of xanthones shows significant promise. For example, a study on new chloro-9H-xanthones reported potent in vitro activity, with one compound exhibiting an IC50 value of 3.9 µM against a resistant strain. nih.gov The functional groups on the xanthone ring, such as hydroxyl and alkoxy groups, have been noted to enhance antimalarial activity. researchgate.net
Although direct evidence for mitochondrial targeting by this compound in the context of malaria is not available, some xanthones have demonstrated mitochondrial antioxidant activity in other cell types, such as mitigating rotenone-induced oxidative stress in macrophages. mdpi.com This suggests a potential for interaction with mitochondrial functions, a pathway that could be relevant for antimalarial action, but further specific research is required.
Antituberculosis Activity and Target Identification (e.g., KasA inhibition)
Research into new antituberculosis agents has identified several promising lead compounds from various chemical classes. nih.govcuni.cz While specific studies targeting this compound for antituberculosis activity are not prominent in the reviewed literature, the general approach of screening diverse chemical libraries against Mycobacterium tuberculosis has yielded hits that are then optimized. nih.gov
One such screening identified 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione as a potential lead molecule with a Minimum Inhibitory Concentration (MIC) of 2.5 μg/mL, which is comparable to known antituberculosis drugs. nih.gov This highlights the potential for phenolic compounds in this therapeutic area. The structure-activity relationship studies often reveal that specific moieties are critical for activity. nih.gov Although direct inhibition of specific targets like KasA (β-ketoacyl-ACP synthase A) by this compound is not documented, the search for novel agents often involves identifying compounds that affect critical pathways like cell wall biosynthesis. nih.gov
Anti-inflammatory Modulatory Effects in Cellular Models
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin-6 (IL-6))
The xanthone scaffold is well-regarded for its anti-inflammatory properties. nih.gov Derivatives of 9H-xanthen-9-one have been shown to effectively modulate the production of key pro-inflammatory mediators in cellular models.
Studies on related dihydroxy-xanthones have demonstrated a clear inhibitory effect on the synthesis of Prostaglandin E2 (PGE2) and Interleukin-6 (IL-6) in human macrophages. mdpi.com PGE2 is a major product of the cyclooxygenase (COX) pathway and a significant contributor to inflammation and pain. nih.gov Inhibition of its synthesis is a key mechanism for many anti-inflammatory drugs. nih.govnih.gov For instance, the compound 1,2-dihydroxy-9H-xanthen-9-one was shown to inhibit the production of both PGE2 and IL-6, highlighting the potential of this class of molecules as anti-inflammatory agents. mdpi.com While data for Nitric Oxide (NO) inhibition by this compound is not specifically available, other natural compounds like Kaempferol-3-O-β-D-glucopyranoside have shown moderate inhibitory effects on LPS-stimulated NO production. scielo.br
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK Cascades)
The anti-inflammatory effects of xanthones are often mediated through their interaction with key intracellular signaling pathways that regulate the expression of inflammatory genes. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are central to the inflammatory response. nih.govnih.gov
The MAPK cascades, which include kinases like ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. frontiersin.orgnews-medical.netnih.gov Various hormones, growth factors, and cytokines activate these pathways, leading to downstream effects on gene expression. nih.gov Some xanthone derivatives have been shown to exert their effects through the regulation of stress-response genes and the MAPK signaling pathway. researchgate.net
Similarly, the NF-κB signaling pathway is a critical regulator of inflammation. nih.gov It is known that some xanthones can interfere with this pathway, particularly when it is activated by stimuli like bacterial lipopolysaccharide (LPS). nih.gov By modulating these fundamental signaling cascades, xanthone derivatives can effectively control the expression of a wide array of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.
Cytotoxic and Antiproliferative Activities in Cancer Cell Lines (In Vitro/Ex Vivo)
Xanthone derivatives have been extensively investigated for their potential as anticancer agents due to their cytotoxic and antiproliferative activities against various cancer cell lines. pandawainstitute.comnih.govnih.gov The dibenzo-γ-pirone scaffold of xanthones allows for chemical modifications that can enhance their potency and selectivity against tumor cells. nih.gov
Other studies have explored the antiproliferative activity of xanthone derivatives against a range of cancer cell lines, including cervical carcinoma (HeLa), colorectal adenocarcinoma (SW620), and lung carcinoma (A549). researchgate.net The search for new anticancer agents from natural products and their synthetic derivatives continues to be a promising area of research, with xanthones representing a particularly interesting chemical class. scielo.br
Data Tables
Table 1: In Vitro Anticancer Activity of Selected Hydroxyxanthones against HepG2 Cell Line Data extracted from a study on human liver carcinoma cells. pandawainstitute.com
| Compound | IC50 (μM) |
| Xanthone | 85.3 |
| 3-hydroxyxanthone | 85.3 |
| 1-hydroxyxanthone | 43.2 |
| 1,3-dihydroxyxanthone | 71.4 |
| 1,6-dihydroxyxanthone | 40.4 |
| 1,7-dihydroxyxanthone | 13.2 |
| 1,3,6,8-tetrahydroxyxanthone | 9.18 |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Currently, there is no specific information available in the reviewed scientific literature detailing the induction of apoptosis or cell cycle arrest mechanisms by this compound. However, studies on other substituted xanthone derivatives have shown such activities; for instance, certain aminated xanthones have been observed to induce G1-phase cell cycle arrest in human colon adenocarcinoma cell lines nih.gov. Another study highlighted the potent apoptotic and anti-angiogenesis effects of 5-methyl-1,3-benzenediol, a compound sharing a substituted methyl-benzenediol moiety nih.gov. These findings suggest a potential area for future investigation into the specific effects of this compound.
Modulation of Oncogenic Signaling Pathways and Gene Expression
Detailed studies on the modulation of specific oncogenic signaling pathways or gene expression by this compound are not presently available. Research on structurally related xanthones indicates that this class of compounds can interact with key cancer-related pathways. For example, 1,3,5,8‐tetrahydroxy‐9H‐xanthen‐9‐one has been shown to exert its effects through the regulation of the MAPK signaling pathway researchgate.net. Furthermore, a bromo-dihydroxy-xanthenone derivative was found to regulate the p53/MDM2 pathway researchgate.net. These activities in related molecules underscore the potential for this compound to have effects on similar pathways, though direct evidence is required.
Anti-angiogenic and Anti-metastatic Potentials in Preclinical Models
There is a lack of preclinical studies in the existing literature that specifically evaluate the anti-angiogenic or anti-metastatic potential of this compound. Angiogenesis is a critical process for tumor growth and metastasis, and its inhibition is a key therapeutic strategy mdpi.complos.org. The metabolite 5-methyl-1,3-benzenediol and its derivative have demonstrated anti-angiogenesis effects, indicating that components of the this compound structure may have the potential to interfere with these processes nih.gov. However, dedicated in vitro and in vivo preclinical models are needed to confirm any such activity for the specific compound .
Enzyme Inhibitory Potentials
The xanthone scaffold is recognized as a "privileged structure" in medicinal chemistry, and various derivatives have been explored for their ability to inhibit a range of enzymes.
Inhibition of Metabolic Enzymes (e.g., Phosphodiesterase type 5, Acetylcholinesterase, α-Glucosidase, Pancreatic Lipase, PGAM1)
While direct inhibitory data for this compound against many metabolic enzymes is limited, research on the broader 1,3-dihydroxyxanthone class provides significant insights.
Acetylcholinesterase (AChE): The 1,3-dihydroxyxanthone scaffold is a promising foundation for the development of AChE inhibitors. A study on novel Mannich base derivatives of 1,3-dihydroxyxanthone demonstrated that these compounds are potential dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease nih.gov. The most potent derivatives exhibited inhibitory concentrations (IC₅₀) in the low micromolar range, suggesting that the core structure contributes significantly to the activity nih.gov.
α-Glucosidase: Research into other hydroxylated and methoxylated xanthones has shown inhibitory activity against α-glucosidase, an enzyme targeted in the management of type 2 diabetes. For instance, 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one, isolated from Ajuga bracteosa, was reported to inhibit this enzyme researchgate.net. This suggests that the xanthone skeleton is a viable candidate for α-glucosidase inhibition, although specific data for the 5-methyl variant is needed.
Phosphoglycerate Mutase 1 (PGAM1): PGAM1 is a glycolytic enzyme that is upregulated in various cancers, making it a therapeutic target nih.gov. Research has led to the discovery of N-xanthone benzenesulfonamides as novel PGAM1 inhibitors researchgate.netresearchgate.net. Optimization of a 1,2,8-trihydroxy xanthone scaffold led to derivatives with IC₅₀ values against PGAM1 in the low micromolar range, indicating the potential of the xanthone core for targeting this metabolic enzyme nih.gov.
There is currently no specific information on the inhibitory activity of this compound against Phosphodiesterase type 5 or Pancreatic Lipase in the reviewed literature.
| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| 1,3-Dihydroxyxanthone Mannich Base Derivatives | Acetylcholinesterase (AChE) | 2.61 µM | nih.gov |
| 1,3-Dihydroxyxanthone Mannich Base Derivatives | Butyrylcholinesterase (BuChE) | 0.51 µM | nih.gov |
| N-Xanthone Benzenesulfonamide Derivative (15h) | Phosphoglycerate Mutase 1 (PGAM1) | 2.1 µM | nih.gov |
Inhibition of Extracellular Matrix Degrading Enzymes (e.g., Collagenase, Elastase, Hyaluronidase)
The degradation of the extracellular matrix (ECM) by enzymes like collagenase, elastase, and hyaluronidase (B3051955) is a key factor in skin aging and cancer invasion. A structurally related isomer, 1,2-dihydroxy-9H-xanthen-9-one , has been specifically reported to possess inhibitory activity against these three enzymes mdpi.com. This finding strongly suggests that the dihydroxy-xanthenone scaffold is effective in inhibiting ECM degradation, and it is highly probable that this compound shares similar properties, although direct experimental validation is necessary.
Tyrosinase Inhibition Activity
Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a primary strategy for developing skin-lightening agents and treating hyperpigmentation disorders nih.gov. While various natural and synthetic compounds, including some flavonoids and chalcones, are known tyrosinase inhibitors, specific inhibitory data, such as an IC₅₀ value, for this compound is not available in the current body of literature.
Other Specific Biological Interactions and Mechanisms
The ability of a compound to chelate metal ions can significantly influence its biological activity and bioavailability. Metal chelation involves the formation of a complex between a molecule and a metal ion, which can affect the absorption, distribution, metabolism, and excretion of the compound. For instance, the interaction with essential metal ions like iron, copper, and zinc can modulate various physiological and pathological processes. nih.gov Chelation can either enhance or reduce the bioavailability of a compound, depending on the nature of the resulting complex and its interaction with biological membranes and transport systems. nih.gov
Table 1: Metal-Chelating Activity Data for this compound
| Metal Ion | Chelation Assay | Results |
|---|
Cellular assays are crucial in the preliminary assessment of the anti-allergic potential of chemical compounds. These in vitro models, such as the rat basophilic leukemia (RBL-2H3) cell line, are widely used to study the cellular and molecular mechanisms underlying allergic reactions, particularly those mediated by immunoglobulin E (IgE). nih.gov The degranulation of mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators, is a key event in the allergic cascade that can be investigated in these assays. nih.gov
Despite the established methodologies for evaluating anti-allergic properties in vitro, specific research on the effects of this compound in cellular models of allergy has not been reported. While other natural compounds and xanthone derivatives have been investigated for their potential to modulate mast cell degranulation and cytokine release, data pertaining to this compound's activity in such assays are currently unavailable. biomolther.orgmdpi.com A related compound, 1,2-dihydroxy-9H-xanthen-9-one, has been suggested to have potential as an anti-allergic agent, but this has not been demonstrated for this compound. mdpi.com
Table 2: Anti-allergic Activity of this compound in Cellular Assays
| Cell Line | Assay Type | Key Findings |
|---|
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1,3 Dihydroxy 5 Methyl 9h Xanthen 9 One Derivatives
Elucidation of Key Structural Motifs Governing Biological Activity
The biological activity of xanthone (B1684191) derivatives is fundamentally linked to specific structural features on the tricyclic scaffold. researchgate.net SAR studies have consistently identified key positions on the xanthone nucleus that are critical for modulating pharmacological effects.
Research suggests that positions C-1, C-3, C-6, and C-8 are pivotal in influencing the biological activity of xanthones. researchgate.netnih.gov The presence of certain functional groups at these key locations can significantly contribute to the compound's spectrum of activity. researchgate.netnih.gov Important contributors to the biological actions of xanthones include isoprene (B109036) and hydroxyl units branching off the foundational C6-C1-C6 ring structure. openaccesspub.org For instance, in the context of antitumor and antibacterial activities, phenolic and methoxy (B1213986) groups are among the most prevalent and influential functional groups. mdpi.com
The core xanthone scaffold itself is considered important for certain activities, such as the antimicrobial effects observed in polycyclic xanthones. frontiersin.org Modifications at the key positions with groups such as prenyl, glycosyl, furan, and pyran moieties can further diversify and enhance the pharmacological profile, potentially leading to the generation of more active therapeutic analogs. nih.gov
| Structural Motif | Position(s) | Associated Biological Activity | Reference(s) |
| Hydroxyl Group | C-1, C-3, C-6, C-8 | General activity, Antioxidant, Anticancer | nih.gov, researchgate.net, researchgate.net |
| Methoxy Group | General | Antitumor, Antibacterial, Antiviral | mdpi.com |
| Prenyl Group | C-1, C-3, C-6, C-8 | General activity enhancement | nih.gov |
| Isoprenyl Group | C-2, C-8 | CDK4 Inhibition | openaccesspub.org |
| Glycosyl Group | C-1, C-3, C-6, C-8 | General activity enhancement | nih.gov |
Impact of Hydroxylation Patterns and Methyl Substituent on Efficacy and Selectivity
The degree and pattern of hydroxylation on the xanthone ring system are crucial determinants of biological efficacy. A delicate balance in the number and placement of hydroxyl groups is often required for optimal activity. nih.gov For example, studies on antiviral activity suggest that simply increasing the number of hydroxyl groups does not guarantee higher efficacy; their specific positions are critically important. nih.gov In the case of antioxidant activity, the presence of free hydroxyl groups is often considered essential. researchgate.net
Substitutions on the free hydroxyl groups can also modulate activity. Research on mangiferin (B1668620) derivatives indicated that modifying the hydroxyls at positions C-3, C-6, and C-7 enhanced protein tyrosine phosphatase 1B (PTP1B) inhibition. nih.gov However, for certain activities like antifouling, the presence of hydroxyl groups at C-3 and C-4 was found to be non-essential, as derivatives with methoxy groups at these positions retained activity. nih.gov
The methyl substituent at the C-5 position in 1,3-dihydroxy-5-methyl-9H-xanthen-9-one also plays a significant role. Methyl groups are generally expected to increase the lipophilicity of a molecule, which can lead to improved binding with biological receptors. nih.gov Studies on related methylxanthines have shown that the number and position of methyl groups can alter physicochemical properties and biological activities. nih.gov For instance, an increase in methyl substituents was found to correlate with an increase in gas phase basicity. nih.gov
| Compound/Derivative Feature | Impact on Activity | Example Biological Context | Reference(s) |
| Balanced number and position of -OH groups | Crucial for optimal efficacy | Antiviral Activity | nih.gov |
| Free hydroxyl groups | Essential for function | Antioxidant Activity | researchgate.net |
| Substitution of hydroxyl groups (e.g., methylation) | Can enhance or decrease activity depending on target | PTP1B Inhibition, Antifouling Activity | nih.gov, nih.gov |
| Methyl substituent | Increases lipophilicity, potentially improving receptor binding | General | nih.gov |
Influence of Substituents on the Xanthone Ring System on Pharmacological Profiles
Beyond hydroxylation and methylation, a wide array of other substituents can be introduced onto the xanthone ring system to modulate pharmacological profiles. The anticancer activity of xanthones, for instance, is highly dependent on the type, number, and placement of various functional groups on the core skeleton. mdpi.com
Studies have demonstrated that electron-donating groups, such as hydroxyl (-OH), methoxy (-OCH3), acetoxy (-OCOCH3), and acetamido (-NHCOCH3), can confer potent antiproliferative activity. researchgate.net The introduction of bulky substituents may hinder the rate of certain reactions but can concurrently improve selectivity. frontiersin.org
The nature of the substituent at C-1 has been explored for specific applications. For antifouling activity, a diverse library of substituents at this position, including halogenated alkyl, hydroxymethyl, aldehyde, and various aminated alkyl groups, has been studied. mdpi.com Among these, derivatives containing cyclic amine moieties like morpholine, piperazine, and piperidine (B6355638) at C-1 demonstrated particularly high activity. mdpi.com This highlights how targeted substitutions on the xanthone ring can lead to optimized compounds for specific biological applications.
| Substituent Type | Position(s) | Influence on Pharmacological Profile | Reference(s) |
| Electron-donating groups (-OH, -OCH3) | General | Enhanced antiproliferative activity | researchgate.net |
| Bulky groups | General | May hinder reaction rates but improve selectivity | frontiersin.org |
| Cyclic amine moieties (morpholine, piperidine) | C-1 | High antifouling activity | mdpi.com |
| Halogenated alkyl groups | C-1 | Moderate antifouling activity | mdpi.com |
Stereochemical Considerations and Their Biological Consequences
While this compound is an achiral molecule, the introduction of certain substituents or modifications can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). Stereochemistry can have a profound impact on the biological activity of a drug, affecting its target binding, metabolism, and distribution. nih.gov
Typically, different enantiomers of a chiral compound exhibit different pharmacological potencies and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. Synthetic chemistry provides the advantage of preparing both enantiomers of a chiral derivative, allowing for the exploration of enantioselectivity in biological assays. nih.gov
For example, studies on the isomers of 3-Br-acivicin, an unrelated compound, demonstrated that stereochemistry was the driver for potency. nih.gov Only specific isomers displayed significant antiplasmodial activity, which was attributed to a stereoselective uptake mechanism mediated by amino acid transport systems. nih.gov Therefore, should chiral derivatives of this compound be synthesized, it would be crucial to separate and evaluate the individual stereoisomers to fully characterize their biological consequences and identify the most active and safest form.
Development of QSAR Models for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For xanthone derivatives, QSAR has been successfully employed to predict activities such as anticancer, antimalarial, and anti-tuberculosis effects, thereby guiding the design of new compounds with potentially superior potency. nih.govnih.govresearchgate.netnih.gov These models are built by calculating various molecular descriptors that quantify the electronic, steric, and hydrophobic properties of the molecules.
A validated QSAR model can be a powerful predictive tool. For instance, a QSAR model developed for the anticancer activity of xanthone derivatives demonstrated high accuracy, with a regression coefficient (r²) of 0.84. nih.gov Another model for predicting the cytotoxic activity of novel xanthone derivatives achieved a correlation coefficient (r) of 0.976, indicating a very strong relationship between the selected descriptors and the observed activity. nih.govnih.gov
Electronic descriptors quantify the electronic properties of a molecule, such as charge distribution and orbital energies, which are fundamental to how a molecule interacts with its biological target. Several QSAR studies on xanthone derivatives have revealed a strong correlation between these descriptors and biological outcomes.
| QSAR Model Application | Significant Electronic Descriptors | Reference(s) |
| Cytotoxicity | Net atomic charges (qC1, qC2, qC3), Dipole moment (µ) | nih.gov, nih.gov |
| Anticancer (MCF-7) | LUMO energy, Dipole moment (DM), Net atomic charges (qC1, qC4, qC6) | mdpi.com |
| Anti-tuberculosis | Net atomic charges (qC1, qC4, qC9) | nih.gov |
| Antimalarial | Net atomic charges (qO8, qC9, qC12, qC14) | researchgate.net |
Steric and hydrophobic parameters are crucial for describing how a molecule fits into a receptor's binding site and how it partitions between aqueous and lipid environments, which affects its absorption and distribution.
The logarithm of the partition coefficient (Log P), a measure of hydrophobicity, has been identified as a significant descriptor in QSAR models for the anticancer and cytotoxic activities of xanthones. nih.govnih.govnih.gov Other important parameters include steric and shape-related descriptors like the solvent-accessible surface area, molecular volume, and mass. nih.govjmolekul.com
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can separate the contributions of steric and electrostatic fields. mdpi.com A CoMFA study on xanthone derivatives as α-glucosidase inhibitors concluded that both hydrophobic and electrostatic interactions were important for enhancing activity. researchgate.net These models provide a more detailed, three-dimensional understanding of the SAR, highlighting specific regions around the molecule where modifications to steric bulk or hydrophobicity could lead to improved biological outcomes.
| QSAR Model Application | Significant Steric/Hydrophobic Descriptors | Reference(s) |
| Anticancer | Log P, Shape Index Basic (SIB), Solvent-Accessible Surface Area (SSA) | nih.gov |
| Cytotoxicity (Liver Cancer) | Volume, Mass, Surface Area, Log P | jmolekul.com |
| α-Glucosidase Inhibition | Steric and Hydrophobic fields (from 3D-QSAR) | researchgate.net |
Validation and Predictive Power of QSAR Models
The credibility and utility of any Quantitative Structure-Activity Relationship (QSAR) model hinge on its rigorous validation. Validation processes are essential to assess the robustness, reliability, and predictive capacity of the developed models for this compound and its analogs. Both internal and external validation techniques are employed to ensure that a QSAR model is not a result of chance correlation and can accurately predict the activity of new, untested compounds.
Internal Validation
Internal validation evaluates the stability and robustness of a model using the original training set of data from which it was developed. A common and effective method for internal validation is the leave-one-out (LOO) cross-validation. In this technique, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is then assessed using the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive power.
Another internal validation metric is the Predicted Residual Sum of Squares (PRESS), which is the sum of the squared differences between the observed and predicted activities for each compound when it was left out during cross-validation. Lower PRESS values signify a better predictive model. For instance, in a QSAR study on xanthone derivatives for anti-tuberculosis activity, a model was considered robust based on its PRESS value of 2.11. nih.govresearchgate.net
External Validation
External validation is considered the most stringent test of a QSAR model's predictive power. It involves challenging the model with an external test set of compounds that were not used during the model development phase. The model's ability to predict the biological activities of these new compounds is a true measure of its utility in real-world applications. The predictive performance on the external set is often evaluated by the external correlation coefficient (R²ext). A value greater than 0.6 is generally considered indicative of a reliable and predictive model.
Studies on various xanthone derivatives have demonstrated the importance of these validation parameters. For example, a QSAR model developed for the anticancer activity of xanthone derivatives yielded a high regression coefficient (r² = 0.84) and a cross-validation regression coefficient (r²CV) of 0.82, indicating a high degree of accuracy and predictive capability. nih.gov Similarly, another study on xanthone derivatives as anti-tuberculosis agents reported a model with an r² of 0.730. nih.govresearchgate.net
The following table summarizes key statistical parameters from various QSAR studies on xanthone derivatives, illustrating the validation and predictive power of the developed models.
| Biological Activity | Model Statistical Parameters | Reference |
|---|---|---|
| Anticancer | r² = 0.84, r²CV = 0.82 | nih.gov |
| Anti-tuberculosis | r² = 0.730, PRESS = 2.11 | nih.govresearchgate.net |
| Antiplasmodial | PRESS = 1.124 | researchgate.net |
| MAO Inhibitory | r² = 0.847 | nih.gov |
| Anticancer (WiDR cells) | r = 0.976, Q² = 0.651, SPRESS = 0.390 | nih.gov |
These validation metrics collectively provide confidence in the QSAR model's ability to serve as a reliable tool for designing novel derivatives of this compound with potentially enhanced biological activities.
Application of Matched Molecular Pair (MMP) Analysis for SAR Elucidation
Matched Molecular Pair (MMP) analysis is a powerful computational technique used to elucidate the Structure-Activity Relationship (SAR) of a series of compounds. nih.govnih.gov It systematically identifies pairs of molecules that differ only by a single, well-defined structural transformation at a specific site. f1000research.com By analyzing the corresponding change in biological activity for a multitude of such pairs, medicinal chemists can quantify the effect of specific structural modifications, thereby guiding the optimization of lead compounds. researchgate.net
The core principle of MMP analysis is to isolate the impact of a particular chemical change. For derivatives of this compound, this could involve transformations such as adding a hydroxyl group, converting a methyl group to a trifluoromethyl group, or changing the position of a substituent on the xanthone scaffold. The analysis generates "transformation rules" from large datasets, indicating, for example, that replacing a hydrogen atom with a chlorine atom at a specific position consistently leads to an increase or decrease in activity.
An extension of this concept is Matched Series Analysis (MSA), which considers trends in activity across a series of variations at a single substitution point. optibrium.com This allows for a more robust understanding of the SAR and improves the ability to predict which new substitutions are most likely to improve the desired property. optibrium.com
For the SAR elucidation of this compound derivatives, MMP analysis can be applied to a dataset of synthesized analogs and their measured biological activities (e.g., antitubercular activity). The process involves fragmenting the molecules into a core scaffold (the xanthen-9-one nucleus) and its substituents. The algorithm then identifies all pairs of compounds that share the same core but differ by a single substituent.
The following interactive data table provides a hypothetical example of how MMP analysis could be applied to derivatives of a xanthone scaffold to extract SAR information.
| Transformation (R1 → R2) | Number of Pairs | Average Change in Activity (ΔpIC50) | Interpretation |
|---|---|---|---|
| -H → -Cl | 15 | +0.45 | Adding a chlorine atom generally increases potency. |
| -H → -F | 12 | +0.20 | Adding a fluorine atom provides a modest increase in potency. |
| -CH3 → -CF3 | 8 | +0.78 | Replacing methyl with trifluoromethyl significantly boosts potency. |
| -OH → -OCH3 | 20 | -0.30 | Methylation of a hydroxyl group tends to decrease potency. |
| -H → -OH | 18 | +0.15 | Adding a hydroxyl group has a small positive effect on potency. |
By systematically analyzing these transformations, researchers can build a detailed SAR map for the this compound scaffold. This knowledge directly informs the design of new analogs with optimized properties, prioritizing synthetic efforts on modifications most likely to lead to more potent compounds. The data-driven insights from MMP analysis help to move beyond chemical intuition, providing a statistically validated basis for decision-making in drug discovery projects.
Biosynthetic Pathways and Preclinical Metabolism of 1,3 Dihydroxy 5 Methyl 9h Xanthen 9 One
Characterization of Biosynthetic Routes in Natural Producers (e.g., Shikimate-Acetate, Acetate-Malonate Pathways)
The biosynthesis of the core xanthone (B1684191) structure in higher plants is a classic example of a mixed biosynthetic pathway, integrating intermediates from two major metabolic routes: the shikimate pathway and the acetate-malonate pathway. nih.govmdpi.com
Shikimate Pathway Contribution : This pathway is responsible for synthesizing the B-ring (carbons 5–8) of the xanthone skeleton. nih.govfrontiersin.org It begins with precursors from carbohydrate metabolism, namely phosphoenolpyruvate (B93156) and erythrose 4-phosphate, leading to the formation of aromatic compounds. frontiersin.org
Acetate-Malonate Pathway Contribution : The A-ring (carbons 1–4) of the xanthone is derived from the acetate-malonate pathway. nih.govfrontiersin.org This pathway involves the condensation of acetyl-CoA and malonyl-CoA units, which are fundamental building blocks for a wide range of polyketide natural products. mdpi.com
In fungi and lichens, the xanthone nucleus has a different origin, being wholly derived from the polyketide (acetate) pathway. researchgate.net However, in higher plants, the convergence of these two distinct pathways is the hallmark of xanthone formation, leading to a C6-C1-C6 carbon framework. nih.gov
Identification of Precursor Molecules and Key Enzymatic Transformations
The assembly of the xanthone scaffold from the two pathways proceeds through several key intermediates and enzymatic steps. The central event is the formation of a benzophenone (B1666685) intermediate, which then undergoes cyclization.
The key precursor molecule is 2,3′,4,6-tetrahydroxybenzophenone . nih.govnih.gov This intermediate is formed by the condensation of molecules derived from both the shikimate and acetate (B1210297) pathways. The formation of this benzophenone is a critical step, catalyzed by the enzyme benzophenone synthase (BPS) . mdpi.com
Following the formation of the benzophenone intermediate, a regioselective intramolecular oxidative coupling reaction occurs. This cyclization is a pivotal step that forms the tricyclic xanthone ring system. nih.gov This reaction leads to the formation of core xanthone precursors, primarily 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX) . nih.govnih.gov
The specific compound, 1,3-dihydroxy-5-methyl-9H-xanthen-9-one, is not one of these primary core structures. Its formation would require further downstream modifications of a xanthone precursor. These modifications typically include hydroxylation, O-methylation, C-methylation, glycosylation, or prenylation, catalyzed by specific tailoring enzymes. nih.gov The "5-methyl" group on the B-ring of the target molecule suggests a methylation event involving a precursor derived from the shikimate pathway, catalyzed by a specific methyltransferase.
| Molecule/Enzyme | Role in Pathway | Originating Pathway |
|---|---|---|
| Phosphoenolpyruvate | Initial Precursor | Glycolysis / Shikimate |
| Erythrose 4-phosphate | Initial Precursor | Pentose Phosphate / Shikimate |
| Acetyl-CoA / Malonyl-CoA | Building Blocks for A-Ring | Acetate-Malonate |
| 3-Hydroxybenzoic acid | Intermediate for B-Ring (Phenylalanine-Independent) | Shikimate |
| 2,3′,4,6-tetrahydroxybenzophenone | Central Benzophenone Intermediate | Mixed |
| Benzophenone Synthase (BPS) | Catalyzes formation of the benzophenone intermediate | - |
| 1,3,5-Trihydroxyxanthone (1,3,5-THX) | Core Xanthone Precursor | - |
| 1,3,7-Trihydroxyxanthone (1,3,7-THX) | Core Xanthone Precursor | - |
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of xanthones is a tightly regulated process involving the coordinated expression of multiple genes. ontosight.ai This regulation can occur at various levels, including transcriptional and post-transcriptional control, and is often influenced by developmental cues and environmental stimuli. ontosight.ai
Transcriptional Regulation : Genes encoding the biosynthetic enzymes, such as benzophenone synthase and various tailoring enzymes (e.g., methyltransferases, hydroxylases), are turned on or off in response to specific signals. The expression of these genes is controlled by transcription factors that bind to promoter regions, initiating or repressing gene activity.
Enzyme Activation : The activity of biosynthetic enzymes can also be regulated post-translationally through mechanisms like phosphorylation, which can activate or inhibit their function. ontosight.ai
While the general principles of secondary metabolite regulation are understood, specific regulatory genes and transcription factors controlling the biosynthesis of this compound have not been characterized. Research into related pathways suggests that biosynthetic genes are often organized in clusters within the plant genome, allowing for coordinated regulation.
Microbial Biotransformation and Derivatization Studies (In Vitro/Ex Vivo)
Microbial biotransformation is a powerful technique that utilizes microorganisms or their enzymes to perform specific chemical modifications on a substrate. mdpi.com This approach is recognized as a valuable tool for generating novel derivatives of natural products, potentially with improved bioactivity or different pharmacological profiles. Living cells from bacteria, fungi, yeast, and actinomycetes can be employed to carry out a range of reactions, including oxidation, reduction, hydrolysis, and isomerization. mdpi.com
This methodology could theoretically be applied to this compound to create a library of related compounds for further study. For example, microbial cultures could introduce additional hydroxyl or glycosyl groups, or alter existing functional groups on the xanthone scaffold. However, a review of the current scientific literature indicates a lack of specific studies detailing the microbial biotransformation or in vitro derivatization of this compound.
Preclinical Metabolic Fate and Biotransformation in Animal Models
The preclinical study of a compound's metabolic fate involves identifying the biochemical changes it undergoes within a living organism. For xanthones, metabolism typically occurs in the liver and can be influenced by gut microbiota. nih.gov
Studies on other naturally occurring xanthones, such as mangiferin (B1668620) and norathyriol (B23591), in rat models have shown that they can undergo a significant first-pass effect in the liver. nih.gov Furthermore, gut microbiota can play a crucial role in their transformation; for instance, norathyriol has been identified as a microbiota-mediated metabolite of other xanthones. nih.gov The metabolic pathways for xanthines, a different but related class of heterocyclic compounds, are known to involve hepatic enzymes like cytochrome P450 (specifically CYP1A2), N-acetylation, and xanthine (B1682287) oxidase. nih.gov These processes generally increase the polarity of the compounds to facilitate their excretion.
Advanced Analytical Methodologies for Research of 1,3 Dihydroxy 5 Methyl 9h Xanthen 9 One
Development and Validation of High-Throughput Screening Assays for Bioactivity Profiling
High-throughput screening (HTS) is a critical tool in modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds for their biological or biochemical activity. For a compound like 1,3-dihydroxy-5-methyl-9H-xanthen-9-one, HTS assays can be developed to efficiently profile its bioactivity across a wide range of cellular and molecular targets.
The development of a robust HTS assay begins with the selection of a suitable biological target or cellular process. Given that various xanthone (B1684191) derivatives have demonstrated potential as anticancer agents, a common approach involves screening for cytotoxicity against a panel of human cancer cell lines. nih.govresearchgate.net These assays are typically performed in a microplate format (e.g., 96- or 384-well plates) to allow for the simultaneous testing of numerous compounds at multiple concentrations.
Validation of an HTS assay is paramount to ensure the reliability and reproducibility of the screening data. Key validation parameters include the Z'-factor, a statistical measure of the assay's quality, and the signal-to-background ratio. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
While specific HTS data for this compound is not extensively available in the public domain, the cytotoxic activities of structurally similar synthetic xanthone derivatives have been reported. nih.govresearchgate.net These studies provide a valuable framework for the potential bioactivity profile of the target compound. For instance, a study on various xanthone derivatives demonstrated significant inhibitory effects against a range of human cancer cell lines. nih.gov
Table 1: Representative Cytotoxicity Data of a Structurally Related Xanthone Derivative (Macluraxanthone) Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Raji | Burkitt's lymphoma | < 10 |
| SNU-1 | Gastric carcinoma | < 10 |
| K562 | Chronic myelogenous leukemia | < 10 |
| LS-174T | Colorectal adenocarcinoma | < 10 |
| SK-MEL-28 | Malignant melanoma | < 10 |
| IMR-32 | Neuroblastoma | 10 - 50 |
| HeLa | Cervical carcinoma | < 10 |
| Hep G2 | Hepatocellular carcinoma | 10 - 50 |
| NCI-H23 | Non-small cell lung cancer | < 10 |
IC₅₀ values are presented as ranges based on reported strong (<10 µM) and moderate (10-50 µM) activities. Data adapted from a study on various xanthone derivatives, including macluraxanthone, which shares structural similarities with this compound. nih.gov
Mass Spectrometry-Based Methods for Quantitative Analysis in Complex Biological Matrices (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. resolian.comnih.gov Its high sensitivity, selectivity, and specificity make it an indispensable tool in pharmacokinetic and metabolic studies of compounds like this compound.
A typical LC-MS/MS method involves the separation of the analyte from endogenous matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection using a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.
Method validation is a critical aspect of quantitative bioanalysis and is performed according to stringent regulatory guidelines. resolian.comnih.gov Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.
Table 2: Typical Validation Parameters for a Hypothetical LC-MS/MS Method for the Quantification of this compound in Human Plasma
| Parameter | Acceptance Criteria | Result |
| Linearity | r² ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±10% |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV < 12% |
| Matrix Effect | CV of peak areas ≤ 15% | Within acceptable limits |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of initial concentration | Stable |
Application of Hyphenated Techniques for Metabolite Profiling in Preclinical Studies
Understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical drug development. Hyphenated techniques, particularly those combining a high-resolution separation method with mass spectrometry (e.g., LC-QTOF-MS), are powerful tools for the identification and characterization of metabolites. tandfonline.com
In preclinical studies, this compound would be incubated with liver microsomes, hepatocytes, or administered to animal models. Samples from these systems would then be analyzed to generate a metabolite profile. High-resolution mass spectrometry provides accurate mass measurements, which can be used to propose elemental compositions for potential metabolites. Tandem mass spectrometry (MS/MS) experiments are then performed to obtain fragmentation patterns, which provide structural information for metabolite identification.
Common metabolic pathways for xanthone derivatives include hydroxylation, demethylation, glucuronidation, and sulfation. researchgate.net Therefore, the metabolite profiling of this compound would focus on detecting metabolites resulting from these biotransformations.
Table 3: Potential Metabolites of this compound in Preclinical Studies
| Proposed Metabolite | Biotransformation |
| 1,3,X-trihydroxy-5-methyl-9H-xanthen-9-one | Aromatic hydroxylation |
| 1-hydroxy-3-methoxy-5-methyl-9H-xanthen-9-one | O-methylation |
| 1,3-dihydroxy-5-(hydroxymethyl)-9H-xanthen-9-one | Benzylic hydroxylation |
| This compound glucuronide | Glucuronidation |
| This compound sulfate | Sulfation |
X-ray Crystallography for Precise Structural Determination of the Compound and its Complexes
X-ray crystallography is an unparalleled technique for the precise determination of the three-dimensional atomic structure of a crystalline solid. nih.govnih.gov For a novel compound like this compound, obtaining a single-crystal X-ray structure provides unambiguous confirmation of its chemical connectivity and stereochemistry. Furthermore, co-crystallization with a biological target, such as an enzyme or receptor, can provide invaluable insights into the molecular basis of its biological activity.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While the crystal structure of this compound is not currently available in the Cambridge Structural Database, the structure of a closely related derivative, 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one, has been reported. nih.gov The crystallographic data for this analog provides a good indication of the expected molecular geometry and packing arrangement for the target compound. The molecular conformation is largely planar, a feature that is common among xanthone derivatives. nih.govnih.gov
Table 4: Crystallographic Data for the Structurally Related Compound 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one
| Parameter | Value |
| Chemical Formula | C₁₃H₆Br₂O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.6853 (10) |
| b (Å) | 13.565 (3) |
| c (Å) | 19.110 (4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1214.3 (4) |
| Z | 4 |
| R-factor (%) | 3.4 |
Data obtained from the crystallographic study of 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one. nih.gov
Future Research Directions and Translational Potential of 1,3 Dihydroxy 5 Methyl 9h Xanthen 9 One
Exploration of Synergistic Bioactivities with Other Bioactive Compounds
A crucial avenue for future research is the investigation of the synergistic effects of 1,3-dihydroxy-5-methyl-9H-xanthen-9-one when combined with other bioactive compounds. This approach could enhance therapeutic efficacy and potentially reduce the required dosages, thereby minimizing side effects.
Antioxidant Synergy: Many xanthone (B1684191) derivatives are known for their potent antioxidant activity. nih.govuj.edu.pl Future studies should explore the combination of This compound with other well-known antioxidants, such as vitamin C, vitamin E, or other polyphenolic compounds. The potential for synergistic radical scavenging activity could be particularly beneficial in conditions associated with high oxidative stress. uj.edu.pl
Anti-inflammatory Combinations: Xanthones have demonstrated significant anti-inflammatory properties by modulating various pro-inflammatory and anti-inflammatory cytokines. nih.govmdpi.combohrium.com Combining This compound with existing anti-inflammatory drugs (e.g., NSAIDs) or other natural anti-inflammatory compounds could lead to enhanced effects in treating inflammatory diseases. nih.govresearchgate.net For instance, the combination could target different pathways in the inflammatory cascade, leading to a more comprehensive therapeutic outcome.
Anticancer Co-therapies: Xanthone derivatives have shown promise in cancer therapy by interacting with various pharmacological targets. oup.comnih.gov Research into the synergistic effects of This compound with conventional chemotherapeutic agents could reveal combinations that overcome drug resistance or enhance the cytotoxic effects on cancer cells. acs.org
Table 1: Potential Synergistic Combinations for this compound
| Therapeutic Area | Potential Combination Compound | Rationale for Synergy |
|---|---|---|
| Oxidative Stress | Vitamin C, Resveratrol | Complementary antioxidant mechanisms |
| Inflammation | Curcumin, Quercetin | Targeting multiple inflammatory pathways |
| Cancer | Doxorubicin, Paclitaxel | Overcoming drug resistance, enhancing apoptosis |
| Neuroprotection | Epigallocatechin gallate (EGCG) | Combined antioxidant and anti-inflammatory effects in neuronal cells |
Development of Advanced Delivery Systems and Formulation Strategies for Preclinical Research
A significant challenge for many xanthone derivatives is their poor water solubility and limited bioavailability, which can hinder their therapeutic application. nih.govnih.gov The development of advanced delivery systems for This compound is therefore a critical step in its preclinical development.
Nanoencapsulation: Techniques such as nanoencapsulation can improve the solubility, stability, and bioavailability of xanthones. nih.gov Formulations using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been shown to enhance the intracellular delivery and biological effects of xanthones. nih.govresearchgate.net
Liposomal Formulations: Liposomes and proliposomes are promising carriers for delivering lipophilic xanthones. nih.gov These lipid-based nanoparticles can improve drug entrapment efficiency and facilitate transport across biological barriers. researchgate.netmdpi.com
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based systems offer advantages in terms of stability and controlled release, making them suitable for enhancing the oral bioavailability of poorly soluble compounds like xanthones.
Nanoemulsions: Nanoemulsions have been shown to be effective in increasing the efficacy of xanthones in inhibiting cancer cell growth, suggesting this could be a viable strategy for This compound . researchgate.net
Table 2: Advanced Delivery Systems for Xanthone Derivatives
| Delivery System | Advantages |
|---|---|
| Polymeric Nanoparticles (e.g., PLGA) | Improved stability, controlled release, enhanced intracellular delivery. nih.govresearchgate.net |
| Liposomes/Proliposomes | High entrapment of lipophilic drugs, improved transport across membranes. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | High stability, controlled release, good biocompatibility. |
| Nanoemulsions | Increased solubility and bioavailability, enhanced efficacy. researchgate.net |
| Polymersomes | Better physicochemical properties and stability compared to liposomes. mdpi.com |
High-Content Screening and Omics Approaches for Novel Target Identification
To fully elucidate the therapeutic potential of This compound , modern high-throughput techniques are essential for identifying its biological targets and understanding its mechanisms of action.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular phenotypes. This approach can be used to screen libraries of xanthone derivatives, including This compound , to identify novel bioactivities and potential therapeutic targets in a physiologically relevant context.
Transcriptomics: Analyzing the changes in gene expression in cells treated with This compound can provide a comprehensive view of the pathways it modulates. Transcriptomic studies have been used to investigate the effects of xanthones on the biosynthesis of other compounds and in ripening processes, showcasing the utility of this approach. researchgate.netexlibrisgroup.comresearchgate.netmdpi.com
Proteomics: Proteomic analysis can identify the proteins that directly interact with the compound or whose expression levels are altered upon treatment. This can help in pinpointing the specific molecular targets and understanding the downstream effects.
Metabolomics: Metabolomics studies can reveal changes in the cellular metabolic profile following treatment with This compound . This can provide insights into its mechanism of action and its impact on cellular function. nih.govnih.gov Metabolomics-guided approaches have been successful in discovering novel xanthones from natural sources. nih.gov
Strategic Development towards Preclinical Drug Candidates for Specific Therapeutic Applications
Based on the broad spectrum of biological activities reported for xanthones, a strategic approach is needed to develop This compound as a preclinical drug candidate for specific diseases.
Neurodegenerative Diseases: Many xanthone derivatives have shown neuroprotective effects, making this a promising area of investigation. bohrium.comnih.govresearchgate.netnih.gov Future research could focus on evaluating the potential of This compound in models of Alzheimer's and Parkinson's disease. frontiersin.org
Oncology: The anticancer properties of xanthones are well-documented. oup.comnih.govresearchgate.net A focused effort to evaluate the efficacy of This compound against specific cancer cell lines, followed by in vivo studies, could pave the way for its development as an anticancer agent. acs.orgnih.gov
Metabolic Syndrome: Xanthones have been shown to modulate lipid and glucose metabolism and possess anti-inflammatory and antioxidant effects relevant to metabolic syndrome. mdpi.com This suggests that This compound could be a candidate for managing conditions like diabetes and hyperlipidemia.
Methodological Innovations in Xanthonoid Research and Discovery
Advancements in synthetic chemistry and computational methods are crucial for accelerating the discovery and optimization of xanthone-based drug candidates.
Novel Synthetic Routes: The development of more efficient and versatile synthetic methods for xanthones is an ongoing area of research. semanticscholar.orgmdpi.comrsc.orgresearchgate.net These innovations will facilitate the synthesis of This compound and its derivatives for structure-activity relationship (SAR) studies. nih.gov
Computational Approaches: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activities of This compound and guide the design of more potent analogs. nih.govmdpi.commdpi.comyu.edu.joresearchgate.netnih.gov These computational tools can streamline the drug discovery process by prioritizing compounds for synthesis and biological evaluation.
Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathways of natural xanthones can provide valuable insights for producing these compounds through biotechnological approaches. nih.govfrontiersin.org This could offer a sustainable and scalable source of This compound and related compounds for further research and development.
Q & A
Q. What are the common synthetic routes for 1,3-dihydroxy-5-methyl-9H-xanthen-9-one?
The synthesis typically involves cyclization and functionalization steps. For example:
- Cyclization : Acid-catalyzed cyclization of polyhydroxybenzophenone derivatives forms the xanthone core .
- Alkylation : Subsequent alkylation of hydroxyl groups (e.g., using alkyl halides or Grignard reagents) introduces substituents like methyl groups .
- Purification : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane mobile phases is used to monitor reaction progress and isolate pure products .
Q. How is the purity of synthesized this compound verified?
Purity is assessed using:
- TLC : To confirm homogeneity and compare Rf values against standards .
- NMR Spectroscopy : and NMR (e.g., in CDOD or DMSO-d) identify functional groups and confirm structural integrity. For example, characteristic signals include aromatic protons at δ 6.3–7.6 ppm and hydroxyl groups at δ 14.2 ppm .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] at m/z 259.2) .
Q. What solubility properties should be considered for experimental design?
The compound is sparingly soluble in polar solvents:
- DMF/DMSO : Preferred for stock solutions (1–2 mg/mL) .
- Ethanol/PBS : Limited solubility; sonication at 37°C may improve dissolution .
- Stability : Store at -20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for alkylation or acylation of the xanthone core?
Key factors include:
- Solvent Polarity : Use aprotic solvents (e.g., DMF) to stabilize intermediates during alkylation .
- Catalysts : Lewis acids (e.g., AlCl) or phase-transfer catalysts enhance reaction rates and regioselectivity .
- Temperature Control : Low temperatures (-20°C to 0°C) minimize side reactions in Grignard additions .
- Redox Cycling : For complex substitutions, stepwise redox methods (e.g., using pyrrole intermediates) improve yields .
Q. What computational methods assist in predicting biological interactions?
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets like topoisomerases or kinases. For example, hydroxyl and methyl groups may form hydrogen bonds with active sites .
- QSAR Studies : Correlate substituent positions (e.g., 1,3-dihydroxy vs. 5-methyl) with bioactivity using descriptors like logP and H-bond donors .
Q. How to address discrepancies in reported biological activity data (e.g., cytotoxicity)?
Potential resolutions:
Q. What strategies validate the compound’s mechanism in oxidative stress pathways?
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in flow cytometry .
- Western Blotting : Quantify expression of markers like Nrf2, HO-1, and caspase-3 to map apoptosis pathways .
- Inhibitor Studies : Co-treatment with antioxidants (e.g., NAC) confirms ROS-mediated mechanisms .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data for structurally similar xanthones?
- Decoupling Experiments : Differentiate overlapping signals (e.g., aromatic protons) using 2D NMR (COSY, HSQC) .
- X-ray Crystallography : Resolve ambiguity via single-crystal structure determination using SHELXL .
- Isotopic Labeling : -labeled derivatives clarify carbon assignments in complex spectra .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Observations | Reference |
|---|---|---|
| NMR | δ 6.46 (s, H-4), δ 14.26 (s, -OH) | |
| ESI-MS | m/z 259.2 [M+H] | |
| IR | ν 3250 cm (OH), 1650 cm (C=O) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | DMF (anhydrous) | ↑ Yield |
| Catalyst | AlCl (10 mol%) | ↑ Rate |
| Temperature | 0°C (Grignard addition) | ↓ Byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
